

# Spectroscopic Data for Rhuscholide A: A Technical Overview

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## Compound of Interest

Compound Name: *Rhuscholide A*

Cat. No.: *B143618*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Rhuscholide A**, a novel benzofuran lactone isolated from the stems of *Rhus chinensis*. This document is intended for researchers, scientists, and drug development professionals interested in the structural elucidation and characterization of this natural product.

## Core Structure and Properties

**Rhuscholide A** is chemically defined as 5-hydroxy-3-(propan-2-ylidene)-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3H)-benzofuranone. Its molecular formula is  $C_{31}H_{42}O_3$ , with a molecular weight of 466.66 g/mol. The structure was elucidated based on extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Spectroscopic Data

Detailed spectroscopic data for **Rhuscholide A** is crucial for its identification and characterization. The following tables summarize the key NMR and MS data.

### Table 1: $^1H$ NMR Spectroscopic Data for Rhuscholide A

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
4	6.45	s	7.2
6	6.50	s	
1'	3.40	d	
2'	5.25	t	7.2
4'	2.05	m	6.8
5'	2.10	m	
6'	5.10	t	
8'	2.00	m	6.8
9'	2.05	m	
10'	5.12	t	
12'	1.98	m	6.8
13'	1.98	m	
14'	5.08	t	
16'	1.60	s	
17'	1.68	s	
18'	1.60	s	
19'	1.58	s	
20'	1.75	s	
1''	2.15	s	
1'''	2.25	s	
5-OH	9.80	s	

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Rhuscholid A**

Position	Chemical Shift ( $\delta$ , ppm)
2	168.5
3	125.0
3a	118.2
4	108.8
5	158.0
6	110.5
7	145.8
7a	148.5
1'	28.5
2'	121.8
3'	138.5
4'	39.8
5'	26.5
6'	124.0
7'	135.0
8'	39.7
9'	26.8
10'	124.2
11'	135.5
12'	39.9
13'	26.9
14'	124.4
15'	131.3

16'	25.7
17'	17.7
18'	16.0
19'	16.2
20'	16.1
C=C(CH <sub>3</sub> ) <sub>2</sub>	140.2
=C(CH <sub>3</sub> ) <sub>2</sub>	22.5, 21.8

**Table 3: Mass Spectrometry Data for Rhuscholide A**

Ion	m/z (Observed)
[M] <sup>+</sup>	466.3134
C <sub>31</sub> H <sub>42</sub> O <sub>3</sub>	466.3134 (Calculated)

## Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

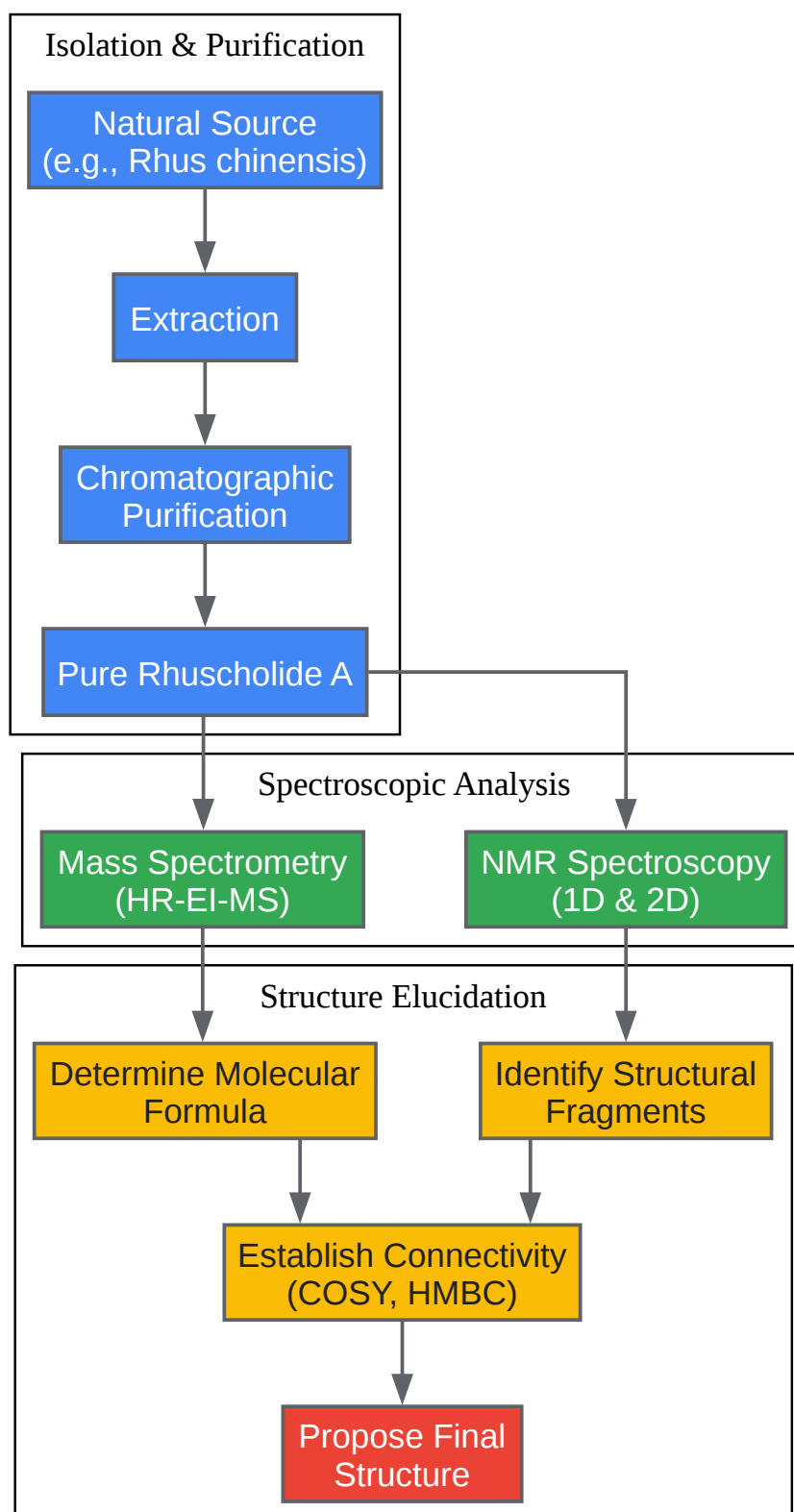
NMR spectra were recorded on a Bruker AV-400 spectrometer. <sup>1</sup>H NMR spectra were acquired at 400 MHz and <sup>13</sup>C NMR spectra at 100 MHz. Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as the internal standard. Standard pulse sequences were used for 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) experiments to establish the chemical structure and assign all proton and carbon signals.

### High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectra were obtained on a VG AutoSpec-3000 mass spectrometer using electron impact ionization (EI-MS). The exact mass was determined to confirm the molecular formula of **Rhuscholide A**.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Rhuscholide A**.



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Workflow for the isolation and structural elucidation of **Rhuscholid A**.

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